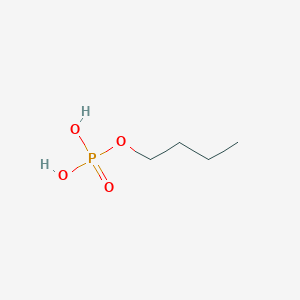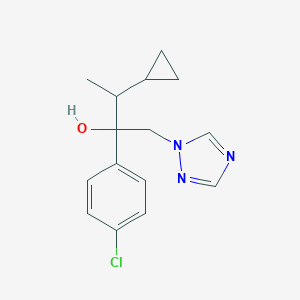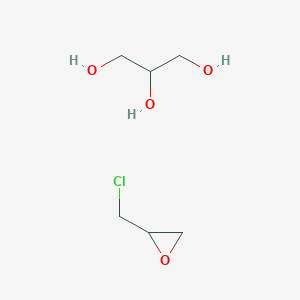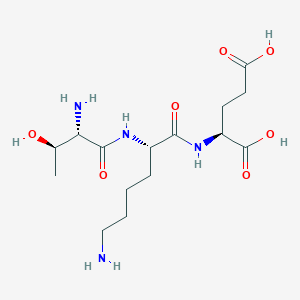
3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone
説明
Synthesis Analysis
The synthesis of 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone involves several steps, including ring closure reactions and modifications of the pyridinone ring. A notable example is the synthesis process that leads to various derivatives of pyridinone, demonstrating the compound's flexibility and potential for functionalization (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Research on the molecular structure of 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone reveals its quinoid form with minor contributions from the aromatic zwitterion form. The presence of different substituents at the ring N position does not significantly affect the geometric properties of the molecule, either in its neutral or hydrochloride salt forms (Xiao et al., 1993).
Chemical Reactions and Properties
The compound is involved in various chemical reactions, leading to the synthesis of complex heterocycles. For instance, its reaction with benzylidenemalononitriles and α-cyanoacrylic esters in ethanolic solutions containing a catalytic amount of piperidine showcases its reactivity and utility in organic synthesis (Mekheimer et al., 1997).
Physical Properties Analysis
Studies on the physical properties of 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone and its derivatives highlight the importance of hydrogen bonding to both the solubility and crystalline structure of these compounds. The analysis of single crystal X-ray diffraction data provides insight into the molecular arrangements and interactions significant for understanding the compound's behavior in various environments (Nelson et al., 1988).
Chemical Properties Analysis
The chemical properties of 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone include its reactivity towards different synthetic routes and its ability to form complexes with metals. This versatility makes it an interesting subject for further chemical research, particularly in the synthesis of coordination compounds and chelators (Zhang et al., 1991).
科学的研究の応用
Synthesis of Clinically Important Metal-Ion Chelators : Aminomethylation of 3-hydroxy-2(1H)-pyridinones and 3-hydroxy-4(1H)-pyridinones provides a convenient route for synthesizing various Mannich base synthons, which are useful in creating derivatives of clinically important metal-ion chelators (Patel, Fox, & Taylor, 1996).
Potential in Organic Synthesis and Pharmacological Applications : N-substituted 3-hydroxy-2-methyl-4(1H)-pyridinones are noted for their unique properties and hydrogen bonding, indicating potential in organic synthesis and pharmacological applications (Nelson, Karpishin, Rettig, & Orvig, 1988).
Formation of Strong Fe (III) Complexes : Hydrophilic 2-hydroxy-3-methyl-4-pyridinone derivatives can form strong Fe (III) complexes, offering potential applications in catalysis and in synthesizing complexes with other metals (Liu, Miller, & Bruenger, 1995).
Aluminium Chelation for In Vivo Use : A bis-(3-hydroxy-4-pyridinone)-EDTA derivative has been identified as a potential in vivo aluminium removal agent, demonstrating rapid clearance from the body in mice (Santos et al., 2005).
Alzheimer's Therapy : Certain derivatives, such as N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones, show potential as low-toxicity Alzheimer's therapy agents by targeting metal-overloaded amyloid plaques in the brain (Scott et al., 2011).
Treatment of Human Metal Overload : The bis-(3-hydroxy-4-pyridinone)-EDTA derivative exhibits high affinity and selectivity for chelating M3+ hard metal ions, suggesting its potential for treating human metal overload (Gama et al., 2009).
Radiopharmaceutical Applications : Tris(N-substituted-3-hydroxy-2-methyl-4-pyridinonato)technetium(IV) cations have shown high kidney uptake and retention, indicating their potential as morphologic renal agents for renal imaging (Edwards et al., 1993).
Safety And Hazards
The safety and hazards associated with 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone are not well documented in the available literature. However, Sigma-Aldrich, the provider, sells this product as-is and makes no representation or warranty whatsoever with respect to this product1.
将来の方向性
The future directions for the study and application of 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone are not explicitly mentioned in the available literature. However, there are references to the potential of organoboron compounds, which are highly valuable building blocks in organic synthesis2.
特性
IUPAC Name |
3-hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-7-9(12)8(11)3-4-10(7)5-6-13-2/h3-4,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPRDGWDQCRPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152035 | |
| Record name | 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone | |
CAS RN |
118178-79-3 | |
| Record name | 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118178-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118178793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)








